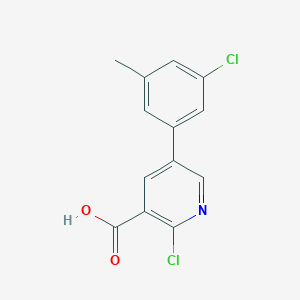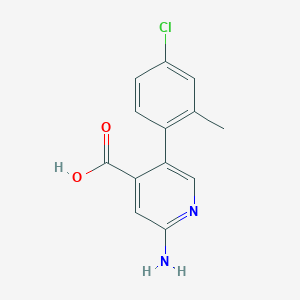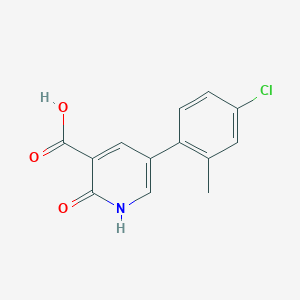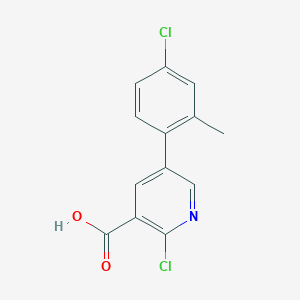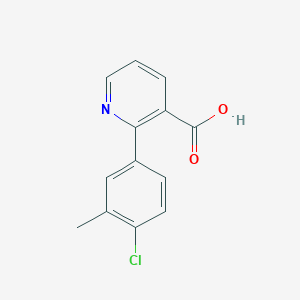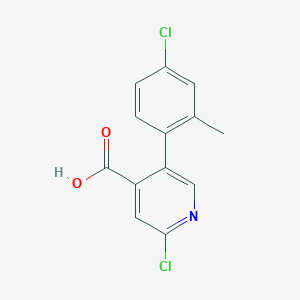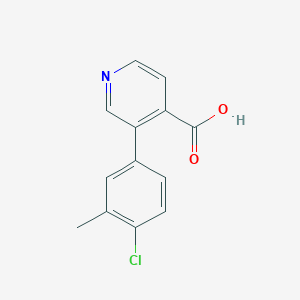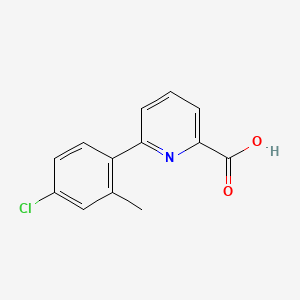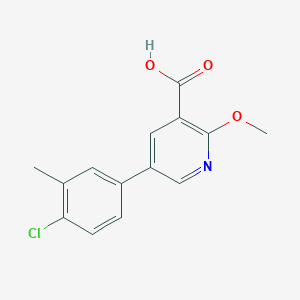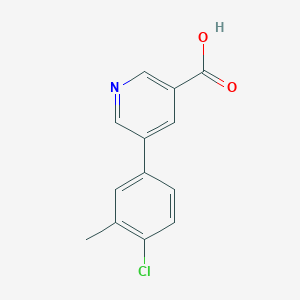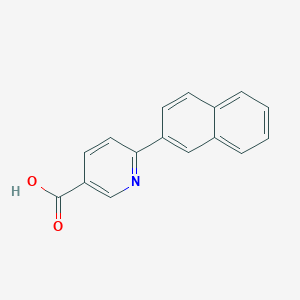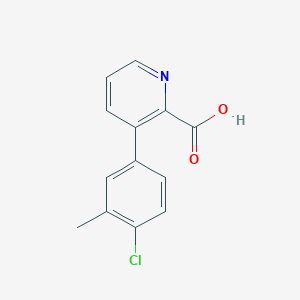
3-(4-Chloro-3-methylphenyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3-methylphenyl)picolinic acid is a chemical compound with the molecular formula C13H10ClNO2. This compound has garnered attention in various fields of research and industry due to its unique properties.
Métodos De Preparación
The synthesis of 3-(4-Chloro-3-methylphenyl)picolinic acid typically involves the reaction of picolinic acid with 4-chloro-3-methylphenyl derivatives under specific conditions. One common method includes the use of an alkaline reagent to facilitate the reaction, followed by acidification to obtain the desired product . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
3-(4-Chloro-3-methylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(4-Chloro-3-methylphenyl)picolinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral and immunomodulatory agent.
Industry: The compound is used in the development of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-3-methylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound inhibits viral entry by targeting viral membrane integrity and preventing viral-cellular membrane fusion . This action disrupts the viral replication process, making it a potential candidate for antiviral therapies.
Comparación Con Compuestos Similares
3-(4-Chloro-3-methylphenyl)picolinic acid can be compared with other similar compounds, such as:
Picolinic acid: A pyridine carboxylate metabolite of tryptophan, known for its role in zinc transport and antiviral properties.
4-(3-Carboxyphenyl)picolinic acid: Used as a building block in coordination chemistry.
3-Chloropicolinic acid: Known for its herbicidal properties and used in agrochemical research.
Propiedades
IUPAC Name |
3-(4-chloro-3-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-7-9(4-5-11(8)14)10-3-2-6-15-12(10)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEBGUINNRUREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(N=CC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
